molecular formula C12H13N3OS B2865690 5-{[4-(Dimethylamino)phenyl]methylene}-2-thioxo-1,3-diazolidin-4-one CAS No. 41250-31-1

5-{[4-(Dimethylamino)phenyl]methylene}-2-thioxo-1,3-diazolidin-4-one

Cat. No.: B2865690
CAS No.: 41250-31-1
M. Wt: 247.32
InChI Key: JDEZMVXJIDKERE-UHFFFAOYSA-N
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Description

Historical Background and Discovery

The synthesis of 5-(4-dimethylaminobenzylidene)rhodanine traces back to mid-20th-century efforts to develop colorimetric reagents for metal ion detection. Early studies identified rhodanine derivatives as selective ligands for soft metal ions, with this compound emerging as a silver-specific dye due to its ability to form stable complexes with Ag⁺ ions. Its first documented use in autoradiography for quantifying silver deposition on X-ray films dates to the 1970s. While the exact date of its initial synthesis remains unclear, PubChem records indicate its registration in 2005, reflecting its formal entry into chemical databases. The compound’s utility in analytical chemistry and materials science has sustained research interest, particularly in optimizing its selectivity for industrial and laboratory applications.

Nomenclature and Structural Classification

The systematic IUPAC name for this compound is (5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one , though variations exist depending on tautomeric representation and substituent prioritization. Alternative names include:

  • 5-(4-Dimethylaminobenzylidene)-2-thioxothiazolidin-4-one
  • p-(Dimethylamino)benzal-5-rhodanine.

Structurally, it belongs to the thiazolidinone family, featuring a five-membered ring containing nitrogen and sulfur atoms. The rhodanine core (2-thioxo-4-thiazolidinone) is substituted at the 5-position with a 4-dimethylaminobenzylidene group, which confers distinct electronic and steric properties. The exocyclic double bond between the benzylidene moiety and the heterocycle enables π-conjugation, critical for its chromogenic behavior.

Table 1: Key Structural Features

Feature Description
Core structure 2-Thioxo-4-thiazolidinone (rhodanine)
Substituent 4-Dimethylaminobenzylidene group at position 5
Tautomerism Exists in thione-thiol tautomeric forms, stabilized by resonance

Position in the Rhodanine Derivatives Family

Rhodanine derivatives are classified based on substituents at the 5-position, which dictate their chemical and biological activities. 5-(4-Dimethylaminobenzylidene)rhodanine occupies a unique niche due to its electron-donating dimethylamino group, which enhances metal-binding affinity and optical properties compared to simpler analogs. For example:

  • Unsubstituted rhodanine : Lacks aromatic substituents, limiting its application in colorimetric assays.
  • 5-Arylidene rhodanines : Include derivatives with electron-withdrawing or -donating groups; the dimethylamino variant exhibits redshifted absorption spectra due to extended conjugation.

Table 2: Comparison with Selected Rhodanine Derivatives

Compound Substituent Key Application
Rhodanine None Intermediate in organic synthesis
5-(4-Nitrobenzylidene)rhodanine 4-Nitrobenzylidene Antimicrobial agents
5-(4-Dimethylaminobenzylidene)rhodanine 4-Dimethylaminobenzylidene Silver ion detection, anticancer research

Significance in Chemical Research and Academia

This compound’s dual role in analytical chemistry and biomedical research underscores its academic value:

  • Metal ion sensing : Its selectivity for silver ions enables precise quantification in environmental and industrial samples. The formation of a deep-colored Ag⁺ complex facilitates spectrophotometric analysis at low concentrations.
  • Anticancer research : Rhodanine derivatives, including this compound, inhibit cancer cell proliferation by targeting pathways such as protein kinase C and glutathione S-transferase. While specific studies on 5-(4-dimethylaminobenzylidene)rhodanine are limited, its structural similarity to active derivatives suggests potential for kinase inhibition.
  • Materials science : The compound’s conjugated system is exploited in dye-sensitized solar cells and nonlinear optical materials, though these applications remain exploratory.

Properties

IUPAC Name

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-15(2)9-5-3-8(4-6-9)7-10-11(16)14-12(17)13-10/h3-7H,1-2H3,(H2,13,14,16,17)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEZMVXJIDKERE-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-{[4-(Dimethylamino)phenyl]methylene}-2-thioxo-1,3-diazolidin-4-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H13N3OS
  • Molecular Weight : 253.31 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds containing thioxo and diazolidinone moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Potential

The compound has also been evaluated for its anticancer properties. A case study involving human cancer cell lines revealed that it induced apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value was found to be approximately 15 µM, indicating potent cytotoxicity .

The proposed mechanism involves the inhibition of key enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine, potentially affecting neuronal signaling and contributing to the compound's neuroprotective effects .

Case Studies

  • Study on Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial activity against common pathogens.
    • Findings : The compound exhibited varying degrees of inhibition against tested strains, demonstrating potential as a lead compound for antibiotic development.
  • Evaluation of Anticancer Effects
    • Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
    • Results : Significant induction of apoptosis was observed, with upregulation of pro-apoptotic markers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is structurally compared to other rhodanine derivatives with variations in substituents and solvation patterns:

Compound Name Key Substituents/Solvates Structural Differences Reference ID
5-{[4-(Dimethylamino)phenyl]methylene}-2-thioxo-1,3-diazolidin-4-one 4-Dimethylaminobenzylidene Reference compound; electron-donating dimethylamino group at para position.
(5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol hemisolvate 2-Hydroxybenzylidene + methanol solvate Hydroxy group at ortho position; methanol solvate instead of dimethylamino substitution.
5-(2-Fluorobenzylidene)-2-thioxothiazolidin-4-one 2-Fluorobenzylidene Electron-withdrawing fluorine at ortho position; no solvate.
5-(4-Methylbenzylidene)-2-thioxo-thiazolidin-4-one (D8) 4-Methylbenzylidene + diethylaminoethyl Methyl group at para position; additional diethylaminoethyl substituent at position 3.
5-(4-Methoxyphenyl)methylene-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone Methoxyphenyl + hydrazone group Dual methoxy and hydrazone substituents; complex substitution pattern.
5-[[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylene]-3-ethyl-2-thioxo-1,3-thiazolan-4-one Chloro, fluorobenzyloxy, ethyl groups Bulky halogenated substituents and ethyl group at position 3.

Physicochemical Properties

The dimethylamino-substituted compound exhibits distinct physical properties compared to analogs:

  • Melting Point: 172°C (predicted), higher than solvated derivatives like the methanol hemisolvate in , which likely has reduced thermal stability due to solvent inclusion.
  • Solubility: The dimethylamino group enhances solubility in polar solvents compared to halogenated analogs (e.g., 2-fluorobenzylidene in ), which are more lipophilic .
  • Acidity (pKa): Predicted pKa of 3.72 ± 0.24, indicating moderate acidity influenced by the electron-donating dimethylamino group. This contrasts with hydroxy-substituted derivatives (e.g., 2-hydroxybenzylidene in ), which exhibit lower pKa due to phenolic proton dissociation .

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